Home > Products > Screening Compounds P5420 > SYR-472 succinate
SYR-472 succinate -

SYR-472 succinate

Catalog Number: EVT-15421075
CAS Number:
Molecular Formula: C22H26FN5O6
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SYR-472 succinate involves several key steps, which include the formation of the active pharmaceutical ingredient from its precursors. The manufacturing process typically employs techniques such as:

  • Condensation reactions to form the core structure.
  • Purification methods including crystallization and chromatography to isolate the active compound.
  • Salt formation, specifically with succinic acid, to enhance solubility and stability.

Detailed technical specifications regarding the synthesis are often proprietary, but the process has been validated through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy to ensure purity and structural integrity .

Molecular Structure Analysis

The molecular formula of SYR-472 succinate is C18H20FN5O2C4H6O4C_{18}H_{20}FN_{5}O_{2}\cdot C_{4}H_{6}O_{4}, with a molecular weight of approximately 475.47 g/mol . The structure features a fluorinated aromatic ring and a piperidine moiety, which contribute to its biological activity.

Key structural data includes:

  • IUPAC Name: 2-({6-[(3 R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2 H)-yl}methyl)-4-fluorobenzonitrile.
  • 3D Structure: Available in various chemical databases such as PubChem and ChemSpider.
Chemical Reactions Analysis

SYR-472 succinate undergoes specific chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its interaction with dipeptidyl peptidase-4, where it acts as a reversible inhibitor:

  • Inhibition Mechanism: Trelagliptin binds competitively to the active site of dipeptidyl peptidase-4, leading to a decrease in enzyme activity. The dissociation half-life of this interaction is approximately 30 minutes, indicating slow-binding characteristics .

The compound exhibits selectivity over related enzymes, showing over 10,000-fold selectivity against dipeptidyl peptidase-8 and dipeptidyl peptidase-9 .

Mechanism of Action

The mechanism of action of SYR-472 succinate primarily involves the inhibition of dipeptidyl peptidase-4. This inhibition results in increased levels of incretin hormones, which promote insulin secretion in response to meals while suppressing glucagon release:

  1. Incretin Hormone Activation: By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), trelagliptin enhances glucose-dependent insulin secretion.
  2. Reduction in Blood Sugar Levels: This leads to improved glycemic control in patients with type 2 diabetes.

Clinical studies have demonstrated that trelagliptin provides sustained efficacy with its once-weekly dosing regimen .

Physical and Chemical Properties Analysis

Key physical and chemical properties of SYR-472 succinate include:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Stability studies indicate that trelagliptin maintains its efficacy under recommended storage conditions.

Additional analyses such as infrared spectroscopy and ultraviolet-visible spectrophotometry confirm the identity and purity of the compound .

Applications

SYR-472 succinate is primarily used in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: It serves as an adjunct therapy when metformin alone does not achieve desired glycemic control.

Research continues into its potential cardiovascular benefits and effects on beta-cell survival, which may expand its applications beyond glycemic control .

Mechanism of Action and Pharmacological Target

SYR-472 succinate (trelagliptin succinate) is a structurally optimized dipeptidyl peptidase-4 (DPP-4) inhibitor developed as a once-weekly oral therapeutic for type 2 diabetes mellitus (T2DM). Its chemical designation is 2-((6-((3R)-3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile monosuccinate. This molecule evolved from alogliptin through strategic fluorination at the 5-position of the cyanobenzyl group, enhancing both target affinity and pharmacokinetic durability compared to its predecessor [6] [9].

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Dynamics

Competitive and Reversible Inhibition Kinetics

SYR-472 functions as a competitive antagonist at the DPP-4 active site, binding reversibly to the catalytic triad (Ser630, His740, Asp708) within the α/β hydrolase domain. Biochemical assays demonstrate exceptional potency against human DPP-4, with a reported IC₅₀ of 4.2 nM in plasma samples. This exceeds the inhibitory activity of reference compounds alogliptin (IC₅₀ ≈ 16.8 nM) and sitagliptin (IC₅₀ ≈ 50.4 nM) by approximately 4-fold and 12-fold, respectively [3] [8]. Enzyme kinetic analyses confirm classical competitive inhibition patterns, where SYR-472 competes directly with natural substrates like glucagon-like peptide-1 (GLP-1) for occupancy of the catalytic cleft without altering the enzyme’s maximal velocity (Vmax) [3].

Sustained Enzyme Inhibition via Slow Dissociation Rates

A defining pharmacological feature is its prolonged target engagement despite reversible binding. Dissociation half-life (t½, dissociation) studies reveal SYR-472 remains bound to DPP-4 for approximately 30 minutes after formation of the enzyme-inhibitor complex. This contrasts sharply with faster-dissociating agents like sitagliptin (t½, dissociation < 5 minutes). The extended residency time arises from extensive non-covalent interactions within the S2 pocket of DPP-4, particularly involving the fluorinated benzyl group, as confirmed by X-ray crystallography [3]. This slow-offset kinetic profile enables sustained target coverage, underpinning its once-weekly dosing regimen in humans. Post-administration studies show >80% DPP-4 inhibition persists at 24 hours in canine models after a single 7 mg/kg dose, correlating with observed pharmacodynamic effects [8] [9].

Table 1: Kinetic Parameters of SYR-472 Against DPP-4

ParameterValueExperimental Context
IC₅₀ (Human DPP-4)4.2 nMHuman plasma assay [3]
IC₅₀ (Rat DPP-4)9.7 nMRat plasma assay [8]
Selectivity (DPP-8/9)>10,000-foldComparative IC₅₀ analysis [3]
Dissociation t₁/₂~30 minutesRecombinant human DPP-4 [3]

Modulation of Incretin Hormone Pathways

Glucagon-Like Peptide-1 (GLP-1) Stabilization

By inhibiting DPP-4-mediated cleavage, SYR-472 significantly elevates bioactive GLP-1(7-36) amide concentrations. Pharmacodynamic studies in ob/ob mice demonstrate a 19.3% reduction in glucose AUC0–120min during oral glucose tolerance tests (OGTT) following a single 3 mg/kg dose, directly attributable to enhanced incretin activity. Chronic administration (10 mg/kg once weekly for 8 weeks) further reduced fasting blood glucose by 16.8% versus controls and amplified glucose-stimulated insulin secretion, evidenced by a 1.7-fold increase in insulin AUC0–120min [8] [9]. Notably, SYR-472 modifies the circadian rhythm of GLP-1, maintaining elevated fasting and postprandial levels over 24 hours, unlike short-acting inhibitors which primarily affect prandial peaks [10].

Glucose-Dependent Insulinotropic Polypeptide (GIP) Preservation

SYR-472 equivalently protects GIP from N-terminal degradation, extending its half-life from approximately 5-7 minutes to >30 minutes. This dual incretin stabilization drives glucose-dependent insulin secretion while suppressing glucagon release. Importantly, the glucose-dependence of these effects minimizes hypoglycemia risk, as confirmed in phase 2 trials where no drug-related hypoglycemia was reported [1] [6]. The integrated incretin effect translates to clinically significant HbA1c reductions: in a 12-week randomized trial, SYR-472 100mg and 200mg weekly doses decreased HbA1c by -0.54% and -0.55% respectively (placebo-adjusted), with dose-dependent efficacy up to 100mg [1].

Selectivity Profiling Against DPP-4 Isoforms

Comparative Inhibition of DPP-8, DPP-9, and FAPα

SYR-472 exhibits exceptional selectivity for DPP-4 over structurally related serine proteases, mitigating off-target toxicity risks:

  • DPP-8/DPP-9 Inhibition: IC50 values exceed 100,000 nM (>10,000-fold selectivity vs. DPP-4). This is critical as DPP-8/9 inhibition associates with multiorgan toxicity in preclinical models [3] [8].
  • Fibroblast Activation Protein-α (FAPα): No significant inhibition detected at concentrations ≤10 μM [3].
  • Prolyl Endopeptidase (PEP) & DPP-2: IC50 >100,000 nM [8].

This selectivity profile arises from specific interactions with DPP-4’s Glu205/Glu206 "electrostatic latch" and S2 hydrophobic subsite, regions less conserved in off-target proteases. Molecular docking confirms the fluorobenzyl group’s optimal occupancy of the DPP-4 S1 pocket, a steric requirement not fulfilled in DPP-8/9 [3] [10].

Table 2: Selectivity Profile of SYR-472 Across Related Proteases

Enzyme TargetIC₅₀ ValueFold-Selectivity vs. DPP-4
DPP-4 (Human)4.2 nM1 (Reference)
DPP-8>100,000 nM>23,809
DPP-9>100,000 nM>23,809
FAPα>100,000 nM>23,809
PEP>100,000 nM>23,809

Properties

Product Name

SYR-472 succinate

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

Molecular Formula

C22H26FN5O6

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OGCNTTUPLQTBJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.